1,3-Dimethyl-2-(trichloromethoxy)benzene
Overview
Description
It is widely used in agriculture to control broadleaf weeds and grasses in crops such as corn, soybeans, and wheat.
Scientific Research Applications
1,3-Dimethyl-2-(trichloromethoxy)benzene is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the trichloromethoxy group into other compounds.
Biology: Research studies utilize this compound to investigate its effects on plant physiology and weed control mechanisms.
Medicine: Although primarily an herbicide, its structural analogs are studied for potential pharmaceutical applications.
Industry: It is widely used in agriculture to control weeds, ensuring higher crop yields and reducing the need for manual weeding
Safety and Hazards
Preparation Methods
The synthesis of 1,3-Dimethyl-2-(trichloromethoxy)benzene involves several steps. One common method includes the reaction of 1,3-dimethylbenzene with trichloromethyl chloroformate under specific conditions to introduce the trichloromethoxy group. Industrial production methods often involve large-scale reactions in controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Dimethyl-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethoxy group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(trichloromethoxy)benzene involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound disrupts protein synthesis, leading to the death of susceptible plants.
Comparison with Similar Compounds
1,3-Dimethyl-2-(trichloromethoxy)benzene is unique due to its specific trichloromethoxy group, which imparts distinct chemical properties. Similar compounds include:
1,3-Dimethyl-2-imidazolidinone: A solvent with strong polar properties used in various chemical reactions.
1,3-Dimethylbenzene (m-Xylene): A precursor in the synthesis of other chemicals and used as a solvent.
Sulfonylurea herbicides: A class of herbicides with similar mechanisms of action but different chemical structures.
This compound’s unique structure and properties make it a valuable tool in both agricultural and scientific research.
Properties
IUPAC Name |
1,3-dimethyl-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-6-4-3-5-7(2)8(6)13-9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRIWWTZZITNJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259951 | |
Record name | Benzene, 1,3-dimethyl-2-(trichloromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404193-73-2 | |
Record name | Benzene, 1,3-dimethyl-2-(trichloromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404193-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dimethyl-2-(trichloromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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